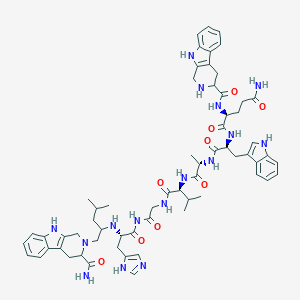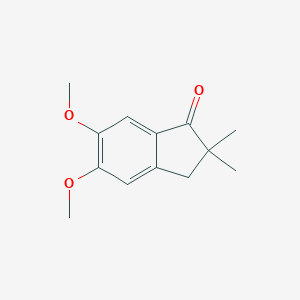
2-Amino-3-butylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-butylbenzoic acid (ABBA) is a chemical compound that belongs to the class of benzoic acids. It is a white crystalline powder that is soluble in water and organic solvents. ABBA has been the subject of scientific research due to its potential applications in the fields of medicine and biology.
Mechanism Of Action
The mechanism of action of 2-Amino-3-butylbenzoic acid is not fully understood. However, studies have suggested that 2-Amino-3-butylbenzoic acid exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 2-Amino-3-butylbenzoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical And Physiological Effects
Studies have shown that 2-Amino-3-butylbenzoic acid has various biochemical and physiological effects. 2-Amino-3-butylbenzoic acid has been shown to reduce the production of ROS and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. 2-Amino-3-butylbenzoic acid has also been shown to inhibit the activation of NF-κB, which plays a key role in inflammation and cancer. Additionally, 2-Amino-3-butylbenzoic acid has been shown to induce apoptosis in cancer cells, which may contribute to its potential as a chemotherapeutic agent.
Advantages And Limitations For Lab Experiments
2-Amino-3-butylbenzoic acid has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and purify, making it readily available for research. 2-Amino-3-butylbenzoic acid is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation is that 2-Amino-3-butylbenzoic acid has low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-Amino-3-butylbenzoic acid is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of 2-Amino-3-butylbenzoic acid. One direction is to further investigate its potential as a chemotherapeutic agent for the treatment of cancer. Studies could focus on optimizing the synthesis method of 2-Amino-3-butylbenzoic acid and investigating its efficacy in animal models. Another direction is to investigate the potential of 2-Amino-3-butylbenzoic acid as a treatment for inflammatory diseases such as rheumatoid arthritis. Studies could focus on the mechanism of action of 2-Amino-3-butylbenzoic acid and its efficacy in animal models. Additionally, future studies could investigate the safety and toxicity of 2-Amino-3-butylbenzoic acid in humans to determine its potential as a therapeutic agent.
Synthesis Methods
2-Amino-3-butylbenzoic acid can be synthesized through a multistep process that involves the reaction of 2-nitro-3-butylbenzoic acid with hydrogen gas and a catalyst such as palladium on carbon. The resulting product is then reduced with sodium borohydride to yield 2-Amino-3-butylbenzoic acid. This synthesis method has been optimized to produce high yields of pure 2-Amino-3-butylbenzoic acid.
Scientific Research Applications
2-Amino-3-butylbenzoic acid has been studied for its potential applications in the field of medicine. Studies have shown that 2-Amino-3-butylbenzoic acid has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as rheumatoid arthritis and cancer. 2-Amino-3-butylbenzoic acid has also been studied for its ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent.
properties
CAS RN |
154551-50-5 |
|---|---|
Product Name |
2-Amino-3-butylbenzoic acid |
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-amino-3-butylbenzoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-3-5-8-6-4-7-9(10(8)12)11(13)14/h4,6-7H,2-3,5,12H2,1H3,(H,13,14) |
InChI Key |
NKTYULVXSQNINE-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C(=CC=C1)C(=O)O)N |
Canonical SMILES |
CCCCC1=C(C(=CC=C1)C(=O)O)N |
synonyms |
Benzoic acid, 2-amino-3-butyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



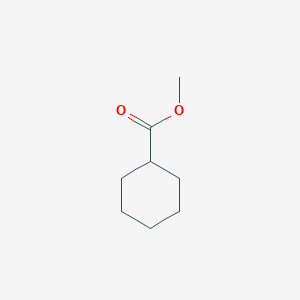
![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)




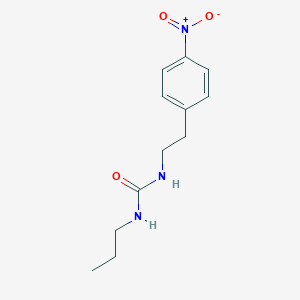

![(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B114273.png)
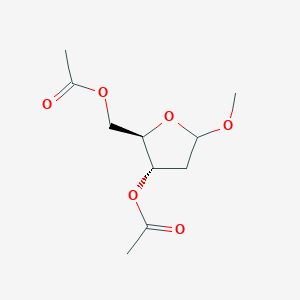

![2-Oxaspiro[4.5]decan-3-one](/img/structure/B114279.png)
